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Compound of Interest

Compound Name: Ddabt1

Cat. No.: B12374278 Get Quote

For Immediate Release

BHUBANESWAR, India – A novel synthetic compound, designated Ddabt1, has been

developed and characterized as a potent inhibitor of the Chikungunya virus (CHIKV) and

associated inflammation. This technical guide provides an in-depth overview of the chemical

structure, synthesis, and characterization of Ddabt1, offering valuable insights for researchers

and professionals in drug development and virology.

Ddabt1 is a synthetic ester conjugate of two well-known pharmaceutical agents: the

angiotensin II receptor blocker telmisartan (TM) and the nonsteroidal anti-inflammatory drug

salicylic acid (SA).[1][2][3][4][5] Its formal chemical name is 2-((4′-((1,7′-Dimethyl-2′-propyl-

1H,3′H-[2,5′-bibenzoimidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carbonyl)oxy)benzoic acid. This

strategic conjugation aims to create a dual-action therapeutic agent capable of managing both

the viral infection and the arthritic symptoms characteristic of Chikungunya fever.

Chemical Structure and Properties
The molecular formula of Ddabt1 is C₄₀H₃₄N₄O₄, with a calculated molecular weight of 634.7

g/mol . The structure combines the complex bibenzoimidazole moiety of telmisartan with the

carboxyl group of salicylic acid through an ester linkage.
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Property Value Source

Molecular Formula C₄₀H₃₄N₄O₄

Calculated Molecular Weight 634.7 g/mol

Appearance Whitish solid

Melting Point 140 °C

Purity 96.5% (by HPLC)

Synthesis of Ddabt1
The synthesis of Ddabt1 is a multi-step process designed to selectively form the ester bond

between telmisartan and salicylic acid.

Step 1: Protection of Salicylic Acid

Step 2: Esterification with Telmisartan

Step 3: Deprotection

Salicylic Acid (SA) H₂SO₄ (reflux, 9h)

Benzyl Alcohol

I (Benzyl Salicylate)

DCC, DCM (0°C, 1h)

Telmisartan (TM) DMAP II Methanol tert-Butanol Palladium on Carbon H₂ atmosphere (6h) Ddabt1 (III)

Click to download full resolution via product page
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Synthesis workflow for Ddabt1.

Experimental Protocols
Synthesis of Ddabt1
The synthesis of Ddabt1 involves a three-step process as outlined in the literature:

Protection of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected by

benzylation. This is achieved by refluxing a mixture of salicylic acid and benzyl alcohol with

sulfuric acid for 9 hours to yield benzyl salicylate (Product I).

Esterification with Telmisartan: Benzyl salicylate is then mixed with N,N′-

dicyclohexylcarbodiimide (DCC) and dichloromethane (DCM) at 0°C for one hour.

Telmisartan, dissolved in DCM with 4-dimethylaminopyridine (DMAP), is added to this

mixture and stirred under a nitrogen atmosphere to produce the intermediate product

(Product II).

Deprotection to Yield Ddabt1: The intermediate product is dissolved in methanol, followed by

the addition of tert-butanol and palladium on carbon. This mixture is then stirred under a

hydrogen atmosphere for 6 hours to remove the benzyl protecting group, yielding the final

product, Ddabt1 (Product III).

The resulting compound is purified by column chromatography using a mixture of n-hexane

and ethyl acetate (4:6 v/v) and recrystallized from ethanol.

Physicochemical and Spectral Characterization
The proposed structure of Ddabt1 was confirmed through various analytical techniques:
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Technique Key Findings

FTIR (cm⁻¹)
3468.92 (O-H stretch), 2858.91 (C-H stretch),

1663.19 (C=O stretch), 1241.24 (C-O stretch)

¹H NMR (δ, ppm)
1.159 (d, CH₃), 1.686 (m, CH₂), 2.816 (m, CH₂),

3.768 (s, CH₃), 7.861 (m, Ar)

¹³C NMR (δ, ppm)

26.1 (CH₃), 26.6 (CH₃), 34.7 (CH₂), 48.78 (CH₂),

48.907 (CH₃), 49.515 (CH₂), 173.64 (C=O),

163.299 (C=O), 136.7 (C=N), 131.659 (Ar–C–

O), 131.374 (Ar), 120.182 (Ar), 118.246 (Ar),

113.98 (Ar)

Mass Spectrometry (m/z)

Calculated for C₄₀H₃₄N₄O₄: 634.7 g/mol ;

Found: 634.5. [M - 1⁺] Calculated: 633.7 g/mol ;

Found: 633.5

Antiviral and Anti-inflammatory Activity
Ddabt1 has demonstrated significant potential as a therapeutic agent against Chikungunya

virus infection. In vitro studies have shown that it effectively inhibits CHIKV infection, as

evidenced by a reduction in cytopathic effects, viral titer, viral RNA, and viral proteins. The

compound exhibits a 50% inhibitory concentration (IC₅₀) of 14.53 μM and a selectivity index

(SI) greater than 33.

Furthermore, in vivo experiments in rats have indicated that Ddabt1 is more effective than

telmisartan, salicylic acid, or their combination in treating acute, subacute, and chronic

inflammation and arthritis. The oral acute toxicity studies have established a lethal dose (LD₅₀)

of 5000 mg/kg in rats.

The antiviral efficacy of Ddabt1 is thought to be partly attributed to its ability to modulate the

angiotensin II receptor type 1 (AT1). However, it is suggested that other modes of action may

also be involved and require further investigation.

Conclusion
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Ddabt1 represents a promising drug candidate for the management of Chikungunya virus

infection and its associated inflammatory complications. Its rational design, combining the

functionalities of telmisartan and salicylic acid, has resulted in a molecule with potent dual-

action capabilities. The detailed chemical and biological characterization provided herein

serves as a valuable resource for the scientific community to further explore the therapeutic

potential of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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